molecular formula C7H14ClNO3 B13891155 methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride

methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride

Cat. No.: B13891155
M. Wt: 195.64 g/mol
InChI Key: OUELYIZKDVOWCU-IBTYICNHSA-N
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Description

Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride typically involves the hydrogenation of chiral amino acid methyl esters. One common method is the heterogeneous catalytic hydrogenation using a Cu/ZnO/Al2O3 catalyst. This process retains the configuration of the chiral center and is performed under specific conditions such as 5 MPa of H2 pressure and 80°C for 10 hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. The catalysts used in these processes are designed to ensure high yield and purity of the product. The reaction conditions are optimized to maintain the stereochemistry and achieve efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. In the case of its use in antiviral drugs, the compound interacts with viral enzymes, inhibiting their activity and preventing viral replication. The stereochemistry of the compound is crucial for its efficacy, as it determines the binding affinity and specificity to the target enzymes .

Comparison with Similar Compounds

Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-5-3-8-6(4-11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1

InChI Key

OUELYIZKDVOWCU-IBTYICNHSA-N

Isomeric SMILES

C[C@@H]1CN[C@@H](CO1)C(=O)OC.Cl

Canonical SMILES

CC1CNC(CO1)C(=O)OC.Cl

Origin of Product

United States

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